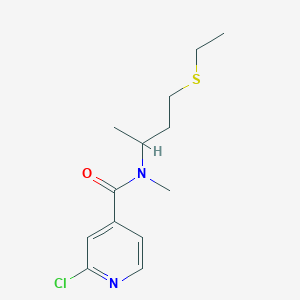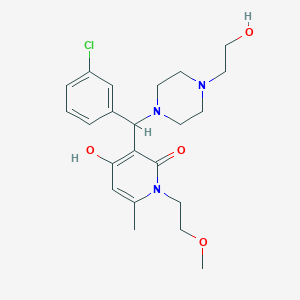![molecular formula C14H16N6O B2440841 N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1311502-42-7](/img/structure/B2440841.png)
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, commonly known as CTAP, is a small molecule that has been extensively studied for its potential application in scientific research. CTAP is a tetrazole-based compound that has been shown to modulate the activity of certain receptors in the brain and has been used to investigate the role of these receptors in various physiological and pathological processes.
Mechanism of Action
CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the physiological effects associated with its activation.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in various animal models. In addition to its effects on the mu-opioid receptor, CTAP has also been shown to modulate the activity of other receptors such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor. These effects have been linked to changes in pain perception, reward processing, and anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the investigation of the specific effects of this receptor without interference from other opioid receptors. However, one limitation of CTAP is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are a number of potential future directions for research on CTAP and its applications. One area of interest is the development of more potent and selective CTAP analogs that can be used to investigate the role of the mu-opioid receptor in greater detail. Another potential direction is the investigation of the effects of CTAP on other physiological systems, such as the immune system or the cardiovascular system. Finally, the development of novel drug delivery systems for CTAP could improve its pharmacokinetic properties and allow for more effective in vivo studies.
Synthesis Methods
The synthesis of CTAP involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)aniline with N-(1-chlorobutyl)-2-chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
CTAP has been used extensively in scientific research to investigate the role of certain receptors in the brain. One such receptor is the mu-opioid receptor, which is involved in pain modulation and reward processing. CTAP has been shown to selectively block the mu-opioid receptor, making it a useful tool for studying the physiological and pharmacological effects of this receptor.
properties
IUPAC Name |
N-(1-cyanobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-2-3-12(9-15)17-14(21)8-11-4-6-13(7-5-11)20-10-16-18-19-20/h4-7,10,12H,2-3,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFXWIGWYYJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)





